molecular formula C27H37N7O6 B13823239 H-Tyr-D-Arg-Phe-Sar-OH

H-Tyr-D-Arg-Phe-Sar-OH

Cat. No.: B13823239
M. Wt: 555.6 g/mol
InChI Key: WASWOPUPHSYARB-BDTNDASRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-D-Arg-Phe-Sar-OH is a synthetic tetrapeptide composed of tyrosine, D-arginine, phenylalanine, and sarcosine. This compound is known for its potent opioid activity, primarily due to its high affinity for opioid receptors. It has been studied for its analgesic properties and potential therapeutic applications in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Tyr-D-Arg-Phe-Sar-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-Arg-Phe-Sar-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives of this compound, which can have different biological activities and properties .

Mechanism of Action

H-Tyr-D-Arg-Phe-Sar-OH exerts its effects primarily through high affinity binding to opioid receptors, particularly the μ-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain signaling, leading to analgesic effects. Additionally, the compound’s inhibitory effects on enkephalin-degrading enzymes contribute to its prolonged activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H37N7O6

Molecular Weight

555.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetic acid

InChI

InChI=1S/C27H37N7O6/c1-34(16-23(36)37)26(40)22(15-17-6-3-2-4-7-17)33-25(39)21(8-5-13-31-27(29)30)32-24(38)20(28)14-18-9-11-19(35)12-10-18/h2-4,6-7,9-12,20-22,35H,5,8,13-16,28H2,1H3,(H,32,38)(H,33,39)(H,36,37)(H4,29,30,31)/t20-,21+,22-/m0/s1

InChI Key

WASWOPUPHSYARB-BDTNDASRSA-N

Isomeric SMILES

CN(CC(=O)O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CN(CC(=O)O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.